2-(7-Fluoroimidazo[1,2-a]pyridin-2-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(7-Fluoroimidazo[1,2-a]pyridin-2-yl)ethanol is a chemical compound that belongs to the class of imidazopyridines. This compound is characterized by the presence of a fluorine atom at the 7th position of the imidazo[1,2-a]pyridine ring and an ethanol group at the 2nd position. Imidazopyridines are known for their unique electronic and chemical properties, making them valuable in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Fluoroimidazo[1,2-a]pyridin-2-yl)ethanol typically involves the reaction of 2-aminopyridine with an appropriate aldehyde and an isocyanide in the presence of a catalyst. The reaction conditions often include the use of a non-nucleophilic alcoholic solvent like tert-butanol to increase the yield by reducing competing intermolecular reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of multi-component reactions and the use of robust synthetic methodologies are likely employed to ensure high yield and purity. The scalability of these reactions makes them suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(7-Fluoroimidazo[1,2-a]pyridin-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The imidazo[1,2-a]pyridine ring can undergo reduction under specific conditions.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic aromatic substitution reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 2-(7-Fluoroimidazo[1,2-a]pyridin-2-yl)acetaldehyde or 2-(7-Fluoroimidazo[1,2-a]pyridin-2-yl)acetic acid.
Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Formation of various substituted imidazo[1,2-a]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(7-Fluoroimidazo[1,2-a]pyridin-2-yl)ethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(7-Fluoroimidazo[1,2-a]pyridin-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological targets, potentially increasing its efficacy. The imidazo[1,2-a]pyridine ring system is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride
- 2-(7-Fluoroimidazo[1,2-a]pyridin-2-yl)acetic acid
- 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)ethanol
Uniqueness
2-(7-Fluoroimidazo[1,2-a]pyridin-2-yl)ethanol is unique due to the specific positioning of the fluorine atom and the ethanol group, which confer distinct electronic and steric properties. These properties can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(7-fluoroimidazo[1,2-a]pyridin-2-yl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O/c10-7-1-3-12-6-8(2-4-13)11-9(12)5-7/h1,3,5-6,13H,2,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXFCNQCABDNBHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C=C1F)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.